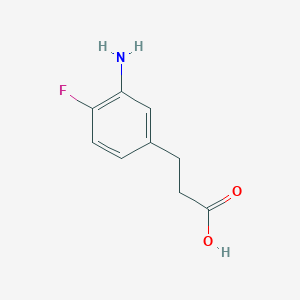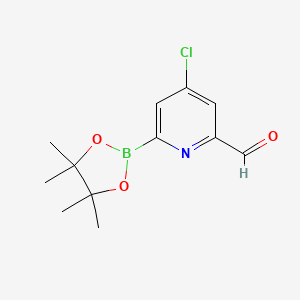
6-Fluoro-4-nitropyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-nitropyridine-2-carbaldehyde is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-nitropyridine-2-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to achieve the desired fluorination . These methods are scalable and can produce significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-nitropyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the nitro group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is commonly used for oxidation reactions.
Major Products Formed
Substitution: Products with various functional groups replacing the nitro group.
Reduction: 6-Fluoro-4-aminopyridine-2-carbaldehyde.
Oxidation: 6-Fluoro-4-nitropyridine-2-carboxylic acid.
Scientific Research Applications
6-Fluoro-4-nitropyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitropyridine-2-carbaldehyde is primarily influenced by the electron-withdrawing effects of the fluorine and nitro groups. These groups can modulate the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups introduced during further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the nitro and aldehyde groups, making it less reactive in certain chemical transformations.
4-Nitropyridine-2-carbaldehyde: Similar structure but without the fluorine atom, resulting in different electronic properties.
6-Bromo-4-nitropyridine-2-carbaldehyde: Bromine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
6-Fluoro-4-nitropyridine-2-carbaldehyde is unique due to the combination of the fluorine, nitro, and aldehyde groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C6H3FN2O3 |
|---|---|
Molecular Weight |
170.10 g/mol |
IUPAC Name |
6-fluoro-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3FN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |
InChI Key |
MNBZTAIUZUKOBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)


![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)




![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
